Cas no 1374264-44-4 (methyl 5-amino-3-bromo-2-methylbenzoate)
methyl 5-amino-3-bromo-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-amino-3-bromo-2-methylbenzoate
- 5-Amino-3-bromo-2-methyl-benzoic acid methyl ester
- 5-amino-3-bromo-2-methyl benzoic acid methyl ester
- AKOS014883032
- SCHEMBL20503830
- D73658
- CS-0068999
- EN300-2008381
- 1374264-44-4
- methyl 5-amino-3-bromo-2-methylbenzoate
-
- MDL: MFCD20526662
- Inchi: 1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3
- InChI Key: KSJXWULLKPTDCZ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(N)=CC(Br)=C1C
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
methyl 5-amino-3-bromo-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2008381-1g |
methyl 5-amino-3-bromo-2-methylbenzoate |
1374264-44-4 | 95% | 1g |
$785.0 | 2023-09-16 | |
| Enamine | EN300-2008381-5g |
methyl 5-amino-3-bromo-2-methylbenzoate |
1374264-44-4 | 95% | 5g |
$2277.0 | 2023-09-16 | |
| Enamine | EN300-2008381-10g |
methyl 5-amino-3-bromo-2-methylbenzoate |
1374264-44-4 | 95% | 10g |
$3376.0 | 2023-09-16 | |
| Bestfluorodrug | YF0090187-500mg |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 500mg |
¥1800 | 2023-09-19 | |
| Bestfluorodrug | YF0090187-1g |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 1g |
¥2400 | 2023-09-19 | |
| Bestfluorodrug | YF0090187-5g |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 5g |
¥7500 | 2023-09-19 | |
| Bestfluorodrug | YF0090187-500.0mg |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 500.0mg |
¥1800 | 2023-01-04 | |
| Bestfluorodrug | YF0090187-1.0g |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 1.0g |
¥2400 | 2023-01-04 | |
| Bestfluorodrug | YF0090187-5.0g |
methyl 5-amino-3-bromo-2-methylbenzoat |
1374264-44-4 | 97% | 5.0g |
¥7500 | 2023-01-04 | |
| eNovation Chemicals LLC | Y1291995-50mg |
5-Amino-3-bromo-2-methyl-benzoic acid methyl ester |
1374264-44-4 | 95% | 50mg |
$185 | 2024-07-28 |
methyl 5-amino-3-bromo-2-methylbenzoate Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on methyl 5-amino-3-bromo-2-methylbenzoate
Methyl 5-amino-3-bromo-2-methylbenzoate (CAS No. 1374264-44-4): A Key Intermediate in Modern Pharmaceutical Research
Methyl 5-amino-3-bromo-2-methylbenzoate, identified by its unique chemical identifier CAS No. 1374264-44-4, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a distinct structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and bromo substituents on the benzene ring endows this compound with versatile reactivity, facilitating its incorporation into complex molecular frameworks.
The structural motif of methyl 5-amino-3-bromo-2-methylbenzoate is particularly noteworthy due to its potential applications in drug discovery and development. The benzoate moiety is a well-known pharmacophore, frequently encountered in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents. The amino group at the 5-position and the bromo group at the 3-position introduce specific functional handles that can be selectively modified through various chemical transformations. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of derived compounds.
In recent years, there has been growing interest in exploring the synthetic utility of halogenated aromatic compounds, including those with bromine substituents. The bromo group in methyl 5-amino-3-bromo-2-methylbenzoate serves as an excellent site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. These reactions enable the introduction of diverse aryl groups, expanding the structural diversity of potential drug candidates.
The amino group at the 5-position of this compound also plays a critical role in its synthetic applications. It can be readily acylated, alkylated, or incorporated into amide and urea linkages, which are common motifs in medicinal chemistry. Such modifications are essential for enhancing binding affinity to biological targets and improving metabolic stability. Furthermore, the methyl group at the 2-position contributes to the overall steric environment of the molecule, influencing its interactions with biological receptors.
Recent advancements in computational chemistry have further highlighted the importance of methyl 5-amino-3-bromo-2-methylbenzoate as a building block. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to protein targets. By leveraging computational tools, researchers can predict optimal modifications to maximize pharmacological activity while minimizing off-target effects. This approach has been particularly valuable in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The pharmaceutical industry has also recognized the potential of halogenated benzoates like methyl 5-amino-3-bromo-2-methylbenzoate in addressing unmet medical needs. Several clinical trials have investigated derivatives of this compound for their efficacy in treating neurological disorders and infectious diseases. The structural features present in this molecule have been shown to modulate neurotransmitter systems and interfere with pathogenic mechanisms, respectively. Such findings underscore its significance as a precursor for novel therapeutic agents.
In addition to its pharmaceutical applications, methyl 5-amino-3-bromo-2-methylbenzoate has found utility in agrochemical research. The ability to functionalize its aromatic core allows for the synthesis of compounds with herbicidal and pesticidal properties. By incorporating specific substituents, researchers can develop environmentally friendly alternatives to conventional agrochemicals that offer improved selectivity and reduced toxicity.
The synthesis of methyl 5-amino-3-bromo-2-methylbenzoate itself is a testament to modern synthetic methodologies. Advances in organic synthesis have enabled more efficient and scalable production processes for this compound. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed oxidation have streamlined its preparation, making it more accessible for industrial applications. These improvements have not only reduced costs but also enhanced the quality and consistency of the final product.
The future prospects of methyl 5-amino-3-bromo-2-methylbenzoate are promising, with ongoing research exploring new synthetic pathways and applications. Innovations in green chemistry are driving efforts to develop more sustainable methods for producing this intermediate, aligning with global initiatives to reduce environmental impact. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel insights into its potential uses.
In conclusion, methyl 5-amino-3-bromo-2-methylbenzoate (CAS No. 1374264-44-4) is a versatile compound with significant implications across multiple sectors of chemical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play an increasingly important role in shaping the future of pharmaceuticals and agrochemicals.
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